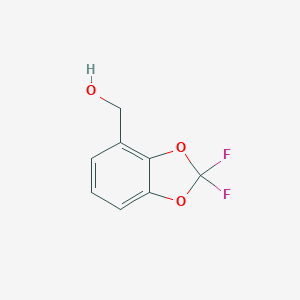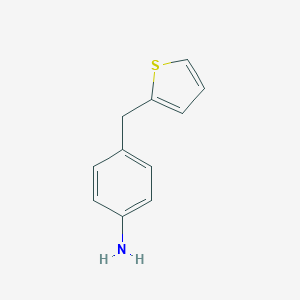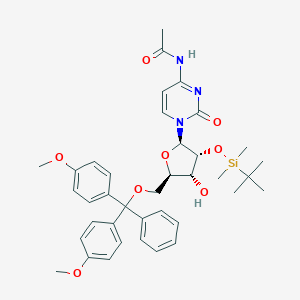
5-O-DMT-2-O-TBDMS-N-Ac-cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMT-2’-O-TBDMS-Ac-rC is a modified nucleoside used in the synthesis of DNA and RNA. It is characterized by the presence of dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) protecting groups, which are essential for its stability and functionality during nucleic acid synthesis .
Mechanism of Action
Target of Action
The primary target of 5’-O-DMT-2’-O-TBDMS-Ac-rC is the DNA or RNA synthesis process . As a modified nucleoside, it can be used in the synthesis of DNA or RNA . It exhibits remarkable inhibitory capabilities on DNA replication .
Mode of Action
5’-O-DMT-2’-O-TBDMS-Ac-rC interacts with its targets by integrating into the DNA or RNA synthesis process . It acts as a nucleoside analogue, which means it can mimic the structure of natural nucleosides and incorporate into the growing DNA or RNA chain during replication or transcription . This incorporation can lead to termination of the chain growth or cause misreading during replication .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA and RNA synthesis . By integrating into these pathways, it can disrupt the normal process of DNA replication or RNA transcription, leading to inhibition of these processes . The downstream effects of this disruption can include halted cell growth and division, which is particularly relevant in the context of cancer cells .
Result of Action
The result of the action of 5’-O-DMT-2’-O-TBDMS-Ac-rC is the inhibition of DNA replication . This can lead to the death of rapidly dividing cells, such as cancer cells, as they rely heavily on DNA replication for their growth and proliferation . Therefore, this compound has potential applications in the development of antiviral and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-TBDMS-Ac-rC involves multiple steps, starting with the protection of the hydroxyl groups at the 2’ and 5’ positions. The 2’-hydroxyl group is protected with a TBDMS group, while the 5’-hydroxyl group is protected with a DMT group. The acetyl group is introduced to protect the amino group of the cytidine base .
Industrial Production Methods
Industrial production of 5’-O-DMT-2’-O-TBDMS-Ac-rC typically involves automated solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-2’-O-TBDMS-Ac-rC undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the DMT and TBDMS groups under acidic and basic conditions, respectively.
Substitution Reactions: Involving the nucleophilic attack on the protected nucleoside.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for DMT removal and tetrabutylammonium fluoride (TBAF) for TBDMS removal.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions are the deprotected nucleosides, which can be further utilized in the synthesis of oligonucleotides .
Scientific Research Applications
5’-O-DMT-2’-O-TBDMS-Ac-rC is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of modified oligonucleotides
Biology: In the study of nucleic acid interactions and functions
Medicine: For the development of therapeutic oligonucleotides and gene therapy applications
Industry: In the production of synthetic RNA and DNA for various applications
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-2’-O-TBDMS-rU: Another modified nucleoside with similar protecting groups.
5’-O-DMT-2’-O-TBDMS-rA: A modified adenosine nucleoside.
5’-O-DMT-2’-O-TBDMS-rG: A modified guanosine nucleoside.
Uniqueness
5’-O-DMT-2’-O-TBDMS-Ac-rC is unique due to its specific combination of protecting groups and its application in the synthesis of cytidine-containing oligonucleotides. This makes it particularly valuable in the study and development of RNA-based therapeutics .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRWPAYPCFTQHK-HYGOWAQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N3O8Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456433 |
Source


|
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121058-85-3 |
Source


|
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
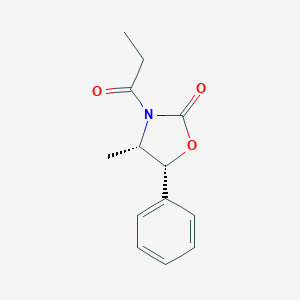
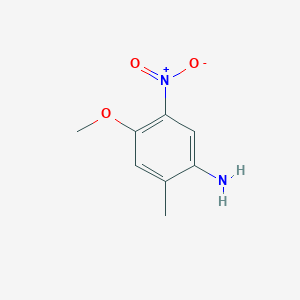
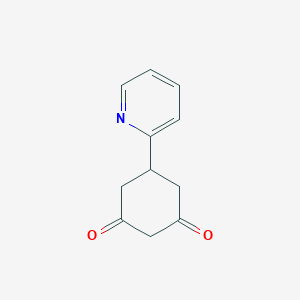

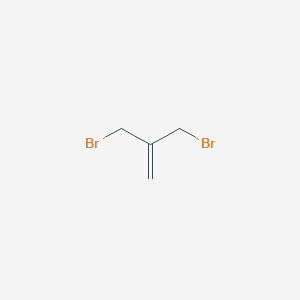
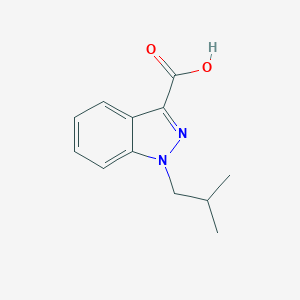
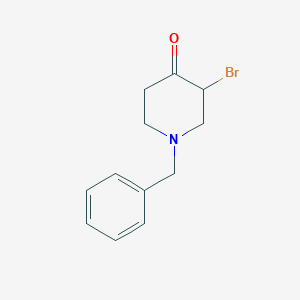
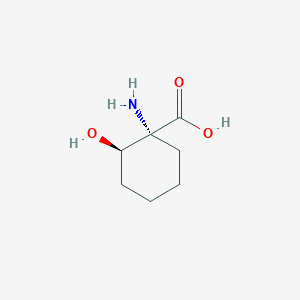
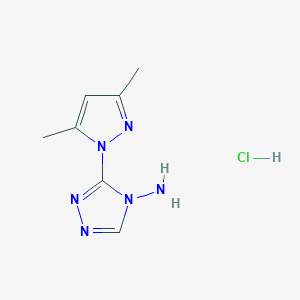
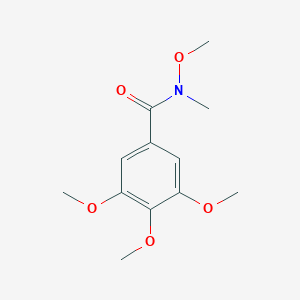
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)

